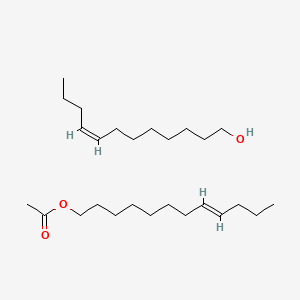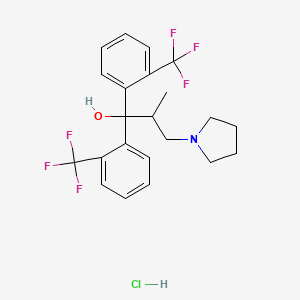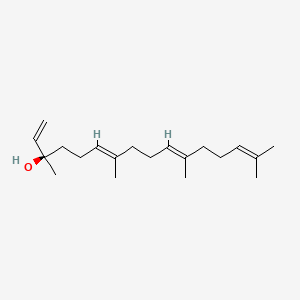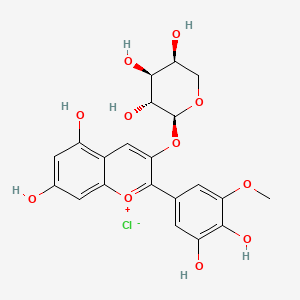![molecular formula C29H34O10 B12781361 (9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[2521117,2003,509,1509,19010,12]hentriaconta-13,23,25-triene-18,2’-oxirane]-6,22-dione” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The specific synthetic route would depend on the desired configuration and functionalization of the molecule. Common techniques might include cyclization reactions, stereoselective synthesis, and the use of protecting groups to control reactivity.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening to identify optimal catalysts, solvents, and temperatures. Scale-up from laboratory to industrial production would also necessitate considerations of cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds could be studied for their interactions with biological molecules, such as proteins or nucleic acids, potentially leading to the development of new drugs or diagnostic tools.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to modulate biological pathways or target specific diseases.
Industry
In industry, such compounds could find applications in materials science, such as the development of new polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms, often involving techniques such as X-ray crystallography or molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring structures and functional groups. Examples could include natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
The uniqueness of the compound would lie in its specific configuration and functionalization, which could confer unique chemical properties or biological activities. Comparative studies with similar compounds would help to highlight these unique features.
Properties
Molecular Formula |
C29H34O10 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione |
InChI |
InChI=1S/C29H34O10/c1-14-9-18-28(23-22(14)38-23)12-32-25(31)24-26(3,39-24)11-21-34-15(2)16(35-21)7-5-6-8-20(30)37-17-10-19(36-18)29(13-33-29)27(17,28)4/h5-9,15-19,21-24H,10-13H2,1-4H3/b7-5-,8-6-/t15-,16-,17-,18-,19-,21?,22+,23+,24?,26?,27-,28-,29+/m1/s1 |
InChI Key |
JIOIZCCNKQQRDN-JRTNFGKLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(COC(=O)C7C(O7)(CC(O1)O2)C)[C@H](O4)C=C([C@H]8[C@@H]6O8)C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(COC(=O)C7C(O7)(CC(O1)O2)C)C(O4)C=C(C8C6O8)C)C)CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


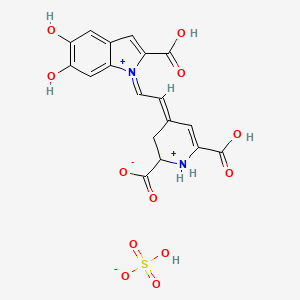
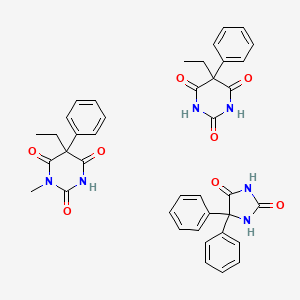



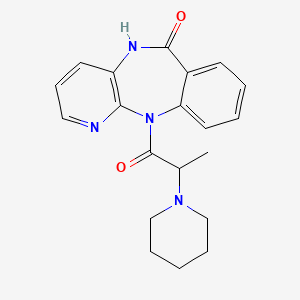
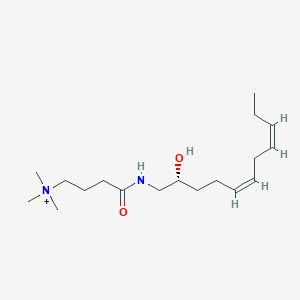
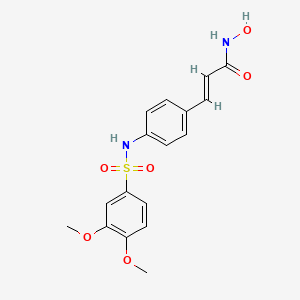

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
